molecular formula C20H24O6 B1674508 Lariciresinol CAS No. 27003-73-2

Lariciresinol

Cat. No. B1674508
CAS RN: 27003-73-2
M. Wt: 360.4 g/mol
InChI Key: MHXCIKYXNYCMHY-AUSJPIAWSA-N
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Description

Lariciresinol is a lignan, a type of phenylpropanoids. It is the precursor to enterolignans by the action of gut microflora . In food, it is found in sesame seeds and in Brassica vegetables . It is also found in the bark and wood of white fir .


Synthesis Analysis

Pinoresinol–this compound reductases (PLR) are enzymes involved in the lignan biosynthesis after the initial dimerization of two monolignols. They catalyze two successive reduction steps leading to the production of this compound or secoisothis compound from pinoresinol .


Molecular Structure Analysis

The molecular formula of this compound is C20H24O6 . The crystal structures of IiPLR1 from Isatis indigotica and pinoresinol reductases (PrRs) AtPrR1 and AtPrR2 from Arabidopsis thaliana, in the apo, substrate-bound and product-bound states, have been presented .


Chemical Reactions Analysis

Pinoresinol–this compound reductases (PLR) are enzymes involved in the lignan biosynthesis after the initial dimerization of two monolignols. They catalyze two successive reduction steps leading to the production of this compound or secoisothis compound from pinoresinol .


Physical And Chemical Properties Analysis

This compound has a melting point of 167-168 °C, a boiling point of 568.4±50.0 °C (Predicted), and a density of 1.261±0.06 g/cm3 (Predicted). It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Anticancer Activity

Lariciresinol exhibits significant anticancer activity through various mechanisms. Studies have demonstrated its ability to induce apoptosis in HepG2 liver cancer cells by activating the mitochondrial-mediated apoptosis pathway, highlighting its potential as an anti-liver cancer agent (Zhanjun Ma et al., 2018). Additionally, this compound has been shown to attenuate mammary tumor growth and reduce blood vessel density in breast cancer models, suggesting a role in inhibiting breast cancer development (N. Saarinen et al., 2008).

Antifungal Properties

This compound demonstrates potent antifungal properties against several human pathogenic fungal strains, including Candida albicans, without exhibiting hemolytic effects on human erythrocytes. This suggests its therapeutic potential as a novel antifungal agent for treating fungal infectious diseases (Bomi Hwang et al., 2011).

Antidiabetic Activity

Recent studies have highlighted this compound's antidiabetic activity, showing its ability to inhibit α-glucosidase activity and enhance glucose homeostasis through the activation and enhancement of insulin signaling. This indicates this compound's potential usefulness in the management and prevention of diabetes (M. Alam et al., 2022).

Antioxidative and Antimicrobial Effects

This compound has shown antioxidative activity by decreasing ROS generation in cells and increasing the transcriptional and translational levels of antioxidant enzymes. This activity is mediated through the activation of Nrf2-mediated HO-1 induction via p38 signaling (V. Bajpai et al., 2017). Furthermore, it exhibits significant antibacterial effects against foodborne pathogens like Staphylococcus aureus and Escherichia coli O157:H7, suggesting its application as an antimicrobial agent (V. Bajpai et al., 2017).

Plant Growth Regulation

This compound and its derivatives have been synthesized to examine their effects on plant growth, with certain stereoisomers showing inhibitory activity on the root growth of Italian ryegrass, indicating the impact of this compound's stereochemistry on plant growth regulatory activity (H. Nishiwaki et al., 2011).

Mechanism of Action

Target of Action

Lariciresinol primarily targets hypertrophic scar fibroblasts . These are cells that play a crucial role in the formation of hypertrophic scars, a pathological condition characterized by excessive fibrosis of the skin . This compound also acts on targets such as CASP3, NR1I2, and CYP3A4 .

Mode of Action

This compound interacts with its targets in a concentration-dependent manner . It prevents the accumulation of collagen by reducing the protein expression of various collagen biomarkers . This interaction results in significant changes in the target cells, including the initiation of programmed cell death, known as apoptosis .

Biochemical Pathways

This compound is involved in the lignan biosynthesis pathway . It is produced through two successive reduction steps catalyzed by pinoresinol-lariciresinol reductases . These enzymes are shared by the pathways to all 8–8′ lignans derived from pinoresinol .

Result of Action

The primary result of this compound’s action is the prevention of collagen accumulation, which leads to the inhibition of hypertrophic scar formation . It also induces apoptosis in human skin fibroblasts . Furthermore, it inhibits the migration and invasion of hypertrophic scar fibroblasts . This evidence highlights the therapeutic importance of this compound in the treatment of hypertrophic scars .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its efficacy in controlling bacterial growth has been demonstrated against foodborne pathogens Staphylococcus aureus and Escherichia coli O157:H7 . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental context in which it is used.

Safety and Hazards

Lariciresinol is classified as a short-term (acute) aquatic hazard (Category 1), H400 and long-term (chronic) aquatic hazard (Category 1), H410 . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Future Directions

Lariciresinol has shown potential for postmenopausal symptoms, including cardiovascular disease, osteoporosis, and psychological disorders. Moreover, the antitumor efficacy of lignans has been demonstrated in various cancer cell lines, including hormone-dependent breast cancer and prostate cancer, as well as colorectal cancer .

Biochemical Analysis

Biochemical Properties

Lariciresinol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been shown to interact with collagen biomarkers, reducing their protein expression and preventing the accumulation of collagen in hypertrophic scar fibroblasts . Additionally, this compound induces apoptosis by arresting the cell cycle at the G2/M phase, which involves interactions with various cell cycle regulatory proteins .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In human skin fibroblasts, it has been demonstrated to induce apoptosis and inhibit cell migration and invasion . These effects are mediated through the suppression of extracellular matrix activity and the modulation of cell signaling pathways involved in cell cycle progression and apoptosis . This compound also influences gene expression by reducing the expression of collagen biomarkers, which are crucial for the formation of hypertrophic scars .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound binds to collagen biomarkers, reducing their expression and preventing collagen accumulation . It also induces apoptosis by arresting the cell cycle at the G2/M phase, which involves the inhibition of cell cycle regulatory proteins . Additionally, this compound has been shown to inhibit the migration and invasion of fibroblasts by modulating cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its activity in vitro, effectively inducing apoptosis and inhibiting cell migration and invasion over extended periods . Long-term studies have shown that this compound continues to suppress extracellular matrix activity and reduce collagen accumulation in hypertrophic scar fibroblasts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively induces apoptosis and inhibits cell migration and invasion without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on cellular function and potential toxicity to non-target tissues . Threshold effects have been observed, indicating that the therapeutic window for this compound is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion to enterolignans by gut microflora . This conversion involves interactions with enzymes and cofactors that facilitate the metabolic transformation of this compound. Additionally, this compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in collagen synthesis and degradation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. This compound’s distribution within tissues is crucial for its therapeutic effects, as it needs to reach target cells and tissues to exert its biological activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its intended sites of action, where it can interact with biomolecules and exert its therapeutic effects .

properties

IUPAC Name

4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3/t14-,15-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXCIKYXNYCMHY-AUSJPIAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318362
Record name Lariciresinol
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Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

27003-73-2
Record name (+)-Lariciresinol
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Record name Lariciresinol
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Record name Lariciresinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Lariciresinol and where is it found?

A1: this compound, also known as (+)-Lariciresinol, is a naturally occurring plant lignan found in various dietary sources like flaxseed, sesame seeds, grains, fruits, and vegetables. [, , ] It's particularly abundant in the heartwood of certain trees like Taiwania cryptomeriodes. []

Q2: How does this compound exert its biological effects?

A2: this compound itself acts as a precursor to mammalian lignans, which are formed by the action of gut bacteria. [] These mammalian lignans, enterolactone and enterodiol, are considered phytoestrogens and have been linked to various health benefits, including a potential role in preventing hormone-dependent cancers. [, , , ]

Q3: Can you elaborate on the anti-cancer potential of this compound?

A3: While this compound itself may not directly target cancer cells, its metabolites, enterolactone and enterodiol, have shown promising anti-cancer effects, especially against hormone-dependent cancers like breast cancer. [, , , ] Studies suggest they might achieve this by interacting with estrogen receptors, potentially blocking the growth-promoting effects of estrogen on cancer cells. [, ] Additionally, this compound has shown efficacy in reducing mammary tumor growth and angiogenesis in animal models. []

Q4: Does this compound have anti-inflammatory properties?

A4: Yes, this compound has demonstrated anti-inflammatory effects in a rat model of rheumatoid arthritis. Administration of this compound reduced paw swelling, arthritic scores, and inflammatory markers like tumor necrosis factor-α (TNF-α) and interleukin-17 (IL-17). []

Q5: How is this compound metabolized in the body?

A5: Once ingested, this compound is metabolized by gut microflora into various compounds, including secoisothis compound, enterodiol, and enterolactone. [, , ] This metabolic pathway is similar in both animals and humans. []

Q6: What is the role of Pinoresinol-Lariciresinol Reductase (PLR) in this compound biosynthesis?

A6: PLR is a key enzyme in the biosynthesis of this compound. It catalyzes the NADPH-dependent reduction of pinoresinol to this compound, which can be further reduced to secoisothis compound. [, , , , , , ]

Q7: Are there different types of PLRs involved in this compound production?

A7: Yes, research has identified multiple PLR isoforms with varying enantiospecificities, meaning they preferentially act on specific enantiomers (mirror image forms) of pinoresinol. [, , , , , ] For example, PLR-LU1 converts (-)-pinoresinol to (+)-secoisothis compound, while PLR-LU2 converts (+)-pinoresinol to (-)-secoisothis compound. [, ] This difference in enantiospecificity influences the final enantiomeric composition of lignans in different plant organs. [, , ]

Q8: What is the significance of enantiospecificity in this compound biosynthesis?

A8: Enantiospecificity is crucial because different enantiomers of this compound and its derivatives can have varying biological activities. [, , ] The presence of PLR isoforms with opposite enantiospecificities allows plants to control the stereochemistry of lignan production and potentially fine-tune their biological effects. [, ]

Q9: Has the structure of PLR been studied?

A9: Yes, the crystal structure of Podophyllum secoisothis compound dehydrogenase, an enzyme closely related to PLR, has been determined. [] This structural information provides insights into the enzyme's mechanism and enantiospecificity, which are valuable for understanding lignan biosynthesis and potentially engineering enzymes for producing specific lignans. []

Q10: How can we enhance this compound production in plants?

A10: One approach is to overexpress key genes involved in its biosynthetic pathway. For instance, introducing and overexpressing the isatis indigotica fortune this compound reductase gene in plants has been proposed as a strategy to enhance this compound yield. []

Q11: What analytical techniques are used to study this compound and its metabolites?

A11: A range of techniques are employed, including:* HPLC (High-Performance Liquid Chromatography): To separate and quantify this compound and its metabolites. [, , ]* GC-MS (Gas Chromatography-Mass Spectrometry): To identify and characterize lignans, often after derivatization to enhance volatility. [, , , ]* NMR (Nuclear Magnetic Resonance Spectroscopy): To determine the structure and stereochemistry of this compound and related compounds. [, , ]* LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify lignans and their metabolites in complex mixtures. []

Q12: Are there any computational studies focusing on this compound?

A12: Yes, molecular docking studies have been conducted to investigate the binding interactions of this compound and other lignans with estrogen receptors. [, ] These studies help understand the potential of these compounds as anti-cancer agents by predicting their binding affinity and interactions with target proteins. [, ]

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